molecular formula C13H15NO3 B1422817 Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate CAS No. 100372-62-1

Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate

Cat. No. B1422817
CAS No.: 100372-62-1
M. Wt: 233.26 g/mol
InChI Key: UJZCGIMHNVFNMZ-UHFFFAOYSA-N
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Patent
US08367828B2

Procedure details

To a solution of 3-(5-Methoxy-1H-indol-3-yl)-acrylic acid methyl ester 3 (3 g; 0.013 mol) in tetrahydrofuran (THF, 70 mL) was added palladium on activated carbon (10%; 0.72 g). The solution was deoxygenated under vacuum and hydrogen was introduced to the reaction flask from a balloon filled with hydrogen. The process was repeated three times and the reaction mixture was stirred for 16 h at room temperature. The mixture was filtered through celite and the filtrate was evaporated under reduced pressure to yield ester 4 as a while solid (2.78 g; 92% yield; M+1=234.0).
Name
3-(5-Methoxy-1H-indol-3-yl)-acrylic acid methyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
catalyst
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH:4]=[CH:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=2)[NH:8][CH:7]=1>O1CCCC1.[Pd]>[CH3:1][O:2][C:3](=[O:17])[CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=2)[NH:8][CH:7]=1

Inputs

Step One
Name
3-(5-Methoxy-1H-indol-3-yl)-acrylic acid methyl ester
Quantity
3 g
Type
reactant
Smiles
COC(C=CC1=CNC2=CC=C(C=C12)OC)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.72 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was deoxygenated under vacuum and hydrogen
ADDITION
Type
ADDITION
Details
was introduced to the reaction flask from a balloon
ADDITION
Type
ADDITION
Details
filled with hydrogen
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CCC1=CNC2=CC=C(C=C12)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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